17-fenil-trinor-PGF2alfa éster isopropílico

Descripción general

Descripción

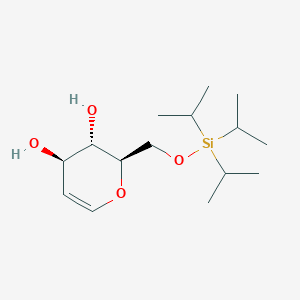

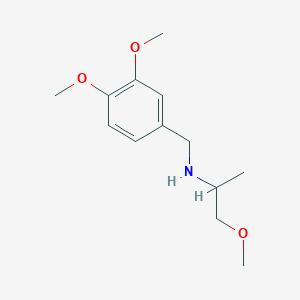

El éster isopropílico de bimatoprost es un análogo sintético de la prostaglandina, específicamente diseñado para tratar afecciones como el glaucoma y la hipertensión ocular al reducir la presión intraocular. Es estructuralmente similar a otros análogos de la prostaglandina-F 2α, con un grupo éster isopropílico único en el carbono C-1 de la cadena α .

Aplicaciones Científicas De Investigación

El éster isopropílico de bimatoprost tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El éster isopropílico de bimatoprost se hidroliza a su forma activa, ácido bimatoprost, en el ojo. Reduce la presión intraocular al aumentar la salida de humor acuoso tanto a través de la malla trabecular como por la vía uveoscleral . El mecanismo exacto implica la interacción con los receptores de prostaglandinas en la papila dérmica y la vaina epitelial externa de los folículos pilosos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del éster isopropílico de bimatoprost implica múltiples pasos, comenzando con una cetona bicíclica que contiene dicloro fácilmente disponible. El proceso incluye la oxidación estereoselectiva utilizando monooxigenasa de Baeyer Villiger y la reducción diastereoselectiva utilizando cetoreductasa . Las transformaciones clave implican la p-fenilbenzoilación regioselectiva de alcoholes secundarios y la olefinación de Wittig .

Métodos de producción industrial

La producción industrial de éster isopropílico de bimatoprost sigue una ruta sintética similar, pero está optimizada para obtener mayores rendimientos y escalabilidad. El proceso implica el uso de biocatálisis para garantizar la estereoselectividad y la eficiencia en condiciones suaves .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster isopropílico de bimatoprost experimenta varias reacciones químicas, que incluyen:

Oxidación: Catalizada por enzimas como la monooxigenasa de Baeyer Villiger.

Reducción: Reducción diastereoselectiva utilizando cetoreductasa.

Sustitución: p-fenilbenzoilación regioselectiva de alcoholes secundarios.

Reactivos y condiciones comunes

Oxidación: Monooxigenasa de Baeyer Villiger.

Reducción: Cetoreductasa.

Sustitución: p-fenilbenzoilación catalizada por cobre (II).

Productos principales

Los productos principales formados a partir de estas reacciones incluyen intermedios estereoquímicamente puros que se procesan posteriormente para producir éster isopropílico de bimatoprost .

Comparación Con Compuestos Similares

El éster isopropílico de bimatoprost se compara con otros análogos de la prostaglandina-F 2α como:

- Latanoprost

- Travoprost

- Unoprostone

La singularidad del éster isopropílico de bimatoprost radica en su grupo éster isopropílico, que lo diferencia de otros análogos que generalmente tienen diferentes grupos éster .

Propiedades

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22+,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZRPRSJSQLFBO-FWPUOYPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130209-76-6 | |

| Record name | 17-Phenyl-18,19,20-trinor-prostaglandin F2alpha-1-isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 130209-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROLATANOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IFH52MD8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research presented in these papers?

A1: The research focuses on a novel synthetic pathway for dehydrolatanoprost and its structural analogs. These compounds are structurally similar to latanoprost, a medication used to treat glaucoma. The researchers aimed to develop a more efficient and versatile synthetic route for these compounds, potentially leading to new and improved treatments for glaucoma [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)